2-phenoxy-N-(1,3-thiazol-2-yl)acetamide 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 293767-77-8
VCID: VC5460353
InChI: InChI=1S/C11H10N2O2S/c14-10(13-11-12-6-7-16-11)8-15-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13,14)
SMILES: C1=CC=C(C=C1)OCC(=O)NC2=NC=CS2
Molecular Formula: C11H10N2O2S
Molecular Weight: 234.27

2-phenoxy-N-(1,3-thiazol-2-yl)acetamide

CAS No.: 293767-77-8

Cat. No.: VC5460353

Molecular Formula: C11H10N2O2S

Molecular Weight: 234.27

* For research use only. Not for human or veterinary use.

2-phenoxy-N-(1,3-thiazol-2-yl)acetamide - 293767-77-8

Specification

CAS No. 293767-77-8
Molecular Formula C11H10N2O2S
Molecular Weight 234.27
IUPAC Name 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide
Standard InChI InChI=1S/C11H10N2O2S/c14-10(13-11-12-6-7-16-11)8-15-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13,14)
Standard InChI Key QNBZNRVJFQWVPB-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCC(=O)NC2=NC=CS2

Introduction

Chemical Identity and Structural Properties

2-Phenoxy-N-(1,3-thiazol-2-yl)acetamide belongs to the class of phenoxyacetamide derivatives, featuring a thiazole ring linked via an acetamide bridge. Its molecular formula is C11H10N2O2S\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{O}_{2}\text{S}, with a molecular weight of 234.27 g/mol. The IUPAC name, 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide, reflects its substitution pattern: a phenoxy group at the acetamide’s α-position and a thiazol-2-yl amine at the carbonyl terminus.

Physicochemical Characteristics

The compound’s planar structure facilitates π-π stacking interactions with aromatic residues in kinase binding pockets, a feature shared with inhibitors like compound 10m from the 2-phenoxyacetamide series . Key properties include:

PropertyValue
CAS Number293767-77-8
Molecular FormulaC11H10N2O2S\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{O}_{2}\text{S}
Molecular Weight234.27 g/mol
XLogP32.1 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

Data sourced from VulcanChem and structural analogs .

Biological Activities and Mechanistic Insights

Though direct pharmacological data on 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide are scarce, its structural relatives in the 2-phenoxyacetamide series exhibit potent BCR-ABL1 inhibition. For example, compound 10m (3,4-dichlorophenoxy variant) inhibits K562 cell proliferation with an IC50_{50} of 0.98 μM and synergizes with asciminib to induce apoptosis . These effects correlate with suppression of BCR-ABL1 autophosphorylation and downstream STAT5 signaling .

Structure-Activity Relationships (SAR)

  • Thiazole Substitution: The thiazol-2-yl group is critical for ATP-binding site interactions, as removing the nitrogen atom (e.g., converting to thiophene) abolishes activity .

  • Phenoxy Modifications: Halogenation at the 3- and 4-positions (as in 10m) enhances hydrophobic interactions with ABL1’s P-loop, improving potency over non-halogenated analogs like 10v .

  • Acetamide Linker: The carbonyl oxygen forms hydrogen bonds with Glu286 and Asp381, stabilizing the DFG-out conformation characteristic of allosteric inhibition .

Research Gaps and Future Directions

Despite its promising scaffold, 2-phenoxy-N-(1,3-thiazol-2-yl)acetamide lacks comprehensive pharmacokinetic and toxicity profiles. Priorities for future research include:

  • In Vivo Efficacy Studies: Evaluating bioavailability and tumor suppression in murine CML models, following protocols used for 10m .

  • Resistance Profiling: Assessing susceptibility to common BCR-ABL1 mutations (e.g., T315I) through kinase assays.

  • Combination Therapies: Exploring synergies with second-generation TKIs (e.g., dasatinib) to overcome asciminib resistance .

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